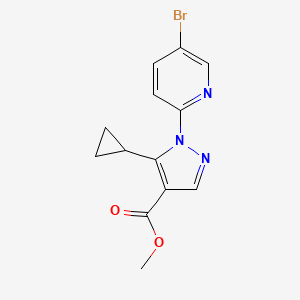
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a chloro group at the 8-position, a 2-methylphenyl group at the 2-position, and a carbonyl chloride group at the 4-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline core . The final step involves the conversion of the quinoline derivative to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield, minimize waste, and ensure the purity of the final product. Techniques such as continuous flow synthesis, use of recyclable catalysts, and solvent recovery systems are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, modifying the electronic properties and reactivity of the compound.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for converting the quinoline derivative to the carbonyl chloride.
Nucleophiles: Such as amines, alcohols, and thiols, for nucleophilic substitution reactions.
Catalysts: Such as Lewis acids or bases, to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.
Substituted Quinoline Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is primarily determined by its ability to interact with biological targets through its functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the chloro and 2-methylphenyl groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Shares the chloro-substituted quinoline core but lacks the 2-methylphenyl and carbonyl chloride groups.
2-Phenylquinoline: Contains a phenyl group at the 2-position but lacks the chloro and carbonyl chloride groups.
Quinoline-4-carbonyl Chloride: Features the carbonyl chloride group at the 4-position but lacks the chloro and 2-methylphenyl groups.
Uniqueness
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group allows for versatile chemical modifications, while the chloro and 2-methylphenyl groups enhance its potential as a bioactive molecule .
Properties
IUPAC Name |
8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-2-3-6-11(10)15-9-13(17(19)21)12-7-4-8-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWKJIUGVPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201506 | |
| Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-55-7 | |
| Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)
